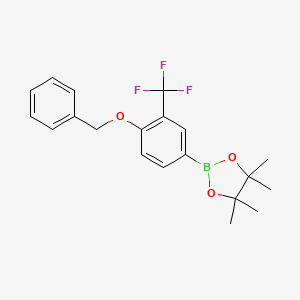

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)15-10-11-17(16(12-15)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSBVOIHHSFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

-

Formation of the Phenylboronic Acid Intermediate: : The starting material, 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid, can be synthesized through a palladium-catalyzed borylation reaction. This involves the reaction of 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

-

Esterification: : The phenylboronic acid intermediate is then esterified with pinacol to form the desired boronic acid pinacol ester. This reaction is typically carried out under mild conditions using a dehydrating agent such as molecular sieves to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate species.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-(trifluoromethyl)phenol.

Reduction: 4-(Benzyloxy)-3-(trifluoromethyl)phenylborane.

Substitution: Biaryl or styrene derivatives depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of biaryl compounds, which are crucial in pharmaceuticals and materials science. The trifluoromethyl group enhances the electronic properties of the compound, making it an excellent candidate for coupling with various electrophiles.

Case Study: Synthesis of Biaryl Compounds

In a study published in Nature Communications, researchers utilized this boronic ester to synthesize a library of biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in generating complex molecular architectures .

Medicinal Chemistry

Anticancer Agents

Boronic acids, including this pinacol ester, have been investigated for their potential as anticancer agents. The ability to modify the boron-containing compounds allows for the design of targeted therapies that can inhibit specific cancer cell pathways.

Case Study: Targeting Kinases

A notable study explored the use of boronic esters in designing inhibitors for specific kinases involved in cancer progression. The incorporation of the trifluoromethyl group was found to enhance binding affinity and selectivity towards the target kinase, leading to promising results in preclinical models .

Material Science

Polymer Chemistry

The compound has also been employed in polymer chemistry as a functional monomer. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Data Table: Properties of Polymers Modified with Boronic Esters

| Polymer Type | Modification Method | Resulting Properties |

|---|---|---|

| Polycarbonate | Copolymerization | Increased thermal stability |

| Polystyrene | Cross-linking | Enhanced mechanical strength |

Environmental Applications

Catalysis

The catalytic properties of boronic esters are being explored for environmental applications, such as pollutant degradation and carbon capture technologies. The ability to form stable complexes with various substrates makes them suitable for catalytic processes.

Case Study: Degradation of Organic Pollutants

Research demonstrated that using this compound as a catalyst significantly improved the degradation rates of certain organic pollutants under mild conditions, highlighting its potential for environmental remediation .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Drug Design: The compound can interact with biological targets containing diol groups, such as enzymes and receptors, leading to inhibition or modulation of their activity.

Catalysis: It can act as a catalyst or catalyst precursor in organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) in the target compound enhances electrophilicity, accelerating Suzuki-Miyaura reactions compared to analogs with methoxy or ethyl groups .

- Steric Effects: Bulky substituents like benzyloxy (BnO) or trifluoromethoxy (OCF₃) may slow coupling reactions but improve regioselectivity .

- Solubility : All pinacol esters exhibit higher solubility in organic solvents (e.g., THF, acetone) compared to their boronic acid counterparts due to reduced hydrogen bonding .

Reactivity in Cross-Coupling Reactions

- Target Compound: The -CF₃ group directs electrophilic substitution to the para position, favoring coupling with electron-rich aryl halides. Its reactivity is comparable to 4-Fluoro-3-CF₃ analogs but higher than non-fluorinated derivatives .

- Halogenated Derivatives : Bromo- or chloro-substituted esters (e.g., CAS 2121511-78-0) enable sequential cross-couplings or nucleophilic substitutions, broadening synthetic utility .

Biological Activity

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 1257078-54-8) is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound is characterized by its trifluoromethyl group, which enhances its biological activity and solubility properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C20H22BF3O3

- Molecular Weight : 373.18 g/mol

- Structure : The compound features a boronic acid moiety attached to a phenyl ring with a benzyloxy and trifluoromethyl substituent, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit diverse biological activities, primarily through their ability to interact with various biomolecules. These interactions can lead to significant pharmacological effects.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against certain cancer cell lines. For instance:

- Antitumor Activity : In vitro assays showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as a chemotherapeutic agent .

Case Studies

- Case Study on Antiviral Properties :

- Case Study on Antibacterial Activity :

Data Tables

Q & A

Basic Questions

What is the standard synthetic route for preparing 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester?

The synthesis typically involves reacting the corresponding aryl halide or triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. Key steps include:

- Substrate Preparation : Starting from 4-benzyloxy-3-(trifluoromethyl)phenyl halide.

- Miyaura Borylation : Reacting with B₂Pin₂ at 80–100°C in a solvent like dioxane or DMF .

- Purification : Column chromatography or recrystallization to isolate the boronic ester.

Critical Parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and exclusion of moisture/oxygen to prevent boronic acid hydrolysis .

What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy and CF₃ groups) and boronate ester formation (absence of B-OH peaks).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₂₀H₂₁BF₃O₃).

- HPLC/GC : Purity assessment (>95% by GC) .

- Elemental Analysis : Confirming boron content via ICP-MS if required.

What safety precautions are necessary when handling this compound?

- Storage : Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis .

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via licensed hazardous waste services .

Advanced Research Questions

How does the electron-withdrawing trifluoromethyl group influence reactivity in Suzuki-Miyaura cross-couplings?

The CF₃ group deactivates the aromatic ring, reducing the nucleophilicity of the boronate. This necessitates:

- Catalyst Optimization : Use of electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition.

- Base Selection : Strong bases like Cs₂CO₃ to facilitate transmetallation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

Note : Competing protodeboronation may occur; adding ligands (e.g., SPhos) suppresses this side reaction .

What strategies mitigate hydrolysis of the pinacol ester under aqueous reaction conditions?

- Protection : Use anhydrous solvents and inert atmospheres during synthesis.

- Stabilizers : Add molecular sieves or desiccants to scavenge moisture.

- Alternative Boronates : For aqueous-phase reactions, consider MIDA or glycolamide esters with higher hydrolytic stability .

How does the benzyloxy group impact regioselectivity in coupling reactions?

The benzyloxy group acts as an ortho-directing group, influencing cross-coupling regioselectivity:

- Ortho vs. Para Reactivity : In Pd-mediated reactions, the boronate typically couples para to the benzyloxy group.

- Steric Effects : Bulkier coupling partners may shift selectivity; computational modeling (DFT) helps predict outcomes .

What are the applications of this compound in medicinal chemistry?

- Anticancer Agents : As a building block for kinase inhibitors (e.g., targeting EGFR or VEGFR) via Suzuki couplings to install aryl motifs .

- PET Tracers : Radiolabeled derivatives (¹⁸F/¹¹C) for imaging biomarkers .

- Proteolysis-Targeting Chimeras (PROTACs) : Boronates enable modular assembly of E3 ligase ligands .

How can competing protodeboronation be minimized during cross-coupling?

- Temperature Control : Lower reaction temperatures (40–60°C) reduce decomposition.

- Ligand Additives : Bidentate ligands (e.g., dppf) stabilize Pd intermediates.

- Acid Scavengers : Additives like K₃PO₄ buffer acidic byproducts .

Data Contradictions and Uncertainties

Why is there limited ecotoxicological data for this compound?

Most safety data sheets lack ecotoxicity profiles (e.g., no EC50 for aquatic organisms). Researchers should:

- Apply Precautionary Principles : Treat as potentially hazardous.

- Conduct In Silico Modeling : Use tools like ECOSAR to estimate toxicity .

How reliable are purity claims from commercial suppliers?

Purity (>97% by GC) is vendor-dependent. Independent verification via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.